![molecular formula C11H9IO5 B2751069 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 126965-20-6](/img/structure/B2751069.png)
5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS Number: 126965-20-6 . It has a molecular weight of 348.09 . It is a versatile material with immense potential in scientific research. It exhibits unique properties that make it suitable for various applications, ranging from drug discovery to materials science.
Molecular Structure Analysis
The molecular formula of this compound is C11H9IO5 . The InChI Code is 1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound structurally similar to the one , exhibits diverse chemical reactivity, as demonstrated through its ring-opening reactions with cyclic secondary amines. These reactions result in the formation of both 5-cyclopentenyl-4H-1,3-dioxine hydrobromides and various other substituted cyclopentenyl derivatives. The dichotomous outcomes, depending on the amine used, highlight the compound's utility in synthesizing a wide range of chemical structures, potentially including the iodofuran variant (P. Šafár̆ et al., 2000).
Crystal Structure Analysis
The study of supramolecular structures of closely related compounds, such as 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, through crystallography, offers insights into how substitutions on the furan ring might influence molecular packing and hydrogen bonding patterns. Such information is crucial for understanding the material properties of derivatives including the iodofuran variant (J. N. Low et al., 2002).
Electrophilic Iodination
The synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives using iodine as a catalyst demonstrates the potential for electrophilic iodination in creating iodofuran derivatives. The role of iodine in facilitating the condensation reaction underscores its relevance for introducing iodine into similar structures, thereby hinting at a synthetic route for the target compound (许招会 et al., 2014).
Synthesis of Arylidene Derivatives
The preparation and characterization of various arylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione provide a foundation for the synthesis of the 5-iodofuran variant. These studies offer insights into the reactions and conditions necessary for creating specific substitutions at the furan ring, which is critical for synthesizing and studying the iodofuran derivative (Tanusri Dey et al., 2015).
Material Properties and Applications
The bifunctional monomer derived from lactide for toughening polylactide showcases the potential material applications of structurally related compounds. By understanding the reactions and properties of similar molecules, researchers can explore the use of the iodofuran variant in polymer synthesis and material science, highlighting its applicability beyond mere chemical curiosity (F. Jing & M. Hillmyer, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGXCJCQUSUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)I)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126965-20-6 |
Source


|
| Record name | 5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

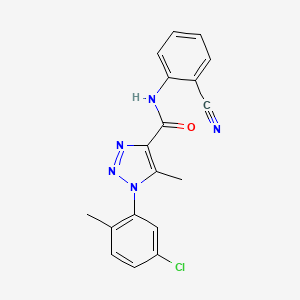
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
![2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2750993.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)
![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
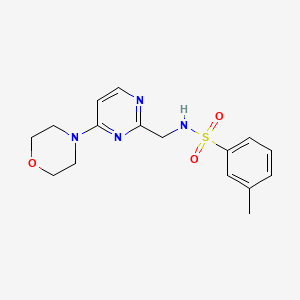
methanone](/img/structure/B2751000.png)
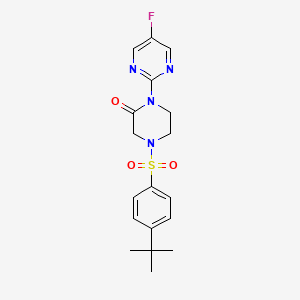
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)
![2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine](/img/structure/B2751005.png)
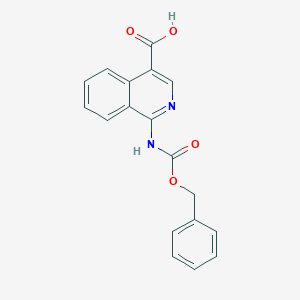
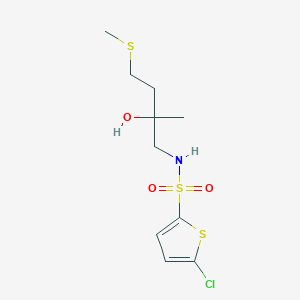
![1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751009.png)